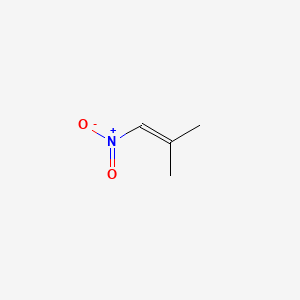

2-Methyl-1-nitroprop-1-ene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-nitroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-4(2)3-5(6)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMMUDFDTWWSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166943 | |

| Record name | 1-Propene, 2-methyl-1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-30-0 | |

| Record name | 1-Propene, 2-methyl-1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1606-30-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 2-methyl-1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-nitroprop-1-ene

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway to 2-methyl-1-nitroprop-1-ene, a valuable nitroalkene intermediate in organic synthesis. The synthesis is a two-step process commencing with a base-catalyzed Henry (nitroaldol) reaction between acetone and nitromethane to yield the intermediate, 2-methyl-1-nitropropan-2-ol. This is followed by the dehydration of the nitro alcohol to afford the target compound. This document furnishes detailed experimental protocols, reaction mechanisms, and quantitative data presented in a clear, tabular format for ease of reference and reproducibility.

Note on Starting Materials: The synthesis of this compound, which has the chemical structure (CH₃)₂C=CHNO₂, necessitates a three-carbon ketone precursor to form the gem-dimethyl group. Therefore, the chemically appropriate starting material for this carbon skeleton is acetone , not 2-methylpropanal. This guide details the established synthesis from acetone.

Overall Synthetic Workflow

The synthesis of this compound is efficiently achieved in two primary steps:

-

Step 1: Henry (Nitroaldol) Reaction: A base-catalyzed carbon-carbon bond formation between acetone and nitromethane.

-

Step 2: Dehydration: Elimination of a water molecule from the intermediate nitro alcohol to form the target nitroalkene.

Caption: Overall Synthesis Workflow.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the reactants, intermediate, and the final product is provided below for reference.

| Compound Name | IUPAC Name | Formula | Molar Mass ( g/mol ) | CAS Number | Physical State |

| Acetone | Propan-2-one | C₃H₆O | 58.08 | 67-64-1 | Colorless liquid |

| Nitromethane | Nitromethane | CH₃NO₂ | 61.04 | 75-52-5 | Colorless oily liquid |

| 2-Methyl-1-nitropropan-2-ol | 2-Methyl-1-nitropropan-2-ol | C₄H₉NO₃ | 119.12 | 5447-98-3 | Solid |

| This compound | This compound | C₄H₇NO₂ | 101.10 | 1606-30-0 | Liquid [1] |

Step 1: Synthesis of 2-Methyl-1-nitropropan-2-ol (Henry Reaction)

The first step involves the base-catalyzed addition of nitromethane to acetone. The reaction proceeds via the formation of a nitronate anion, which acts as a nucleophile.[2][3]

Reaction Mechanism

The mechanism begins with the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This anion then attacks the electrophilic carbonyl carbon of acetone, forming a β-nitro alkoxide. Subsequent protonation yields the β-nitro alcohol product.[3]

Caption: Henry Reaction Mechanism.

Experimental Protocol

This protocol is adapted from general procedures for Henry reactions involving aldehydes and ketones.[4]

Reagents and Materials:

-

Acetone (1.0 eq)

-

Nitromethane (5.0 eq)

-

Potassium Hydroxide (KOH) (0.25 eq)

-

Ethanol (Solvent)

-

Hydrochloric Acid (1M for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.

Procedure:

-

Charge a round-bottom flask with acetone (1 eq) and nitromethane (5 eq) dissolved in ethanol.

-

Prepare a solution of the base (e.g., KOH, 0.25 eq) in ethanol.

-

Add the basic solution to the flask containing the acetone and nitromethane mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and neutralize by slow addition of 1M HCl until the pH is ~7.

-

Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-methyl-1-nitropropan-2-ol, which can be purified further by column chromatography or recrystallization if necessary.

| Parameter | Value | Reference |

| Reactant Ratio | 1:5 (Acetone:Nitromethane) | [4] |

| Catalyst | Potassium Hydroxide (KOH) | [4] |

| Solvent | Ethanol | [4] |

| Temperature | Room Temperature (~25 °C) | [4] |

| Reaction Time | 24-48 hours | [5] |

| Typical Yield | 60-80% (unoptimized) | Estimated based on similar reactions |

Step 2: Synthesis of this compound (Dehydration)

The intermediate nitro alcohol is dehydrated to form the target nitroalkene. This elimination reaction is commonly facilitated by heating with a dehydrating agent like phthalic anhydride or via acid catalysis.[6]

Reaction Mechanism (Acid-Catalyzed E1)

Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Departure of water generates a stable tertiary carbocation. A base (e.g., water) then abstracts a proton from the adjacent carbon, leading to the formation of a double bond.

Caption: E1 Dehydration Mechanism.

Experimental Protocol

This protocol is based on the dehydration of a similar nitro alcohol using phthalic anhydride.[6]

Reagents and Materials:

-

2-Methyl-1-nitropropan-2-ol (1.0 eq)

-

Phthalic Anhydride (1.3 eq)

-

Round-bottom flask, magnetic stirrer, distillation apparatus (Vigreux column, stillhead, condenser, receiving flask), oil bath, vacuum source.

Procedure:

-

Charge a round-bottomed flask equipped with a magnetic stirring bar with 2-methyl-1-nitropropan-2-ol (1.0 eq) and phthalic anhydride (1.3 eq).

-

Assemble a distillation apparatus and connect the system to a vacuum source (e.g., water aspirator).

-

Place the reaction flask in an oil bath and begin heating.

-

Raise the bath temperature to approximately 150-160°C. The phthalic anhydride will melt, forming a homogeneous solution.

-

Increase the bath temperature to 180-190°C to initiate the dehydration and distillation of the product.

-

Collect the distillate, which consists of this compound and water. The collection flask should be cooled in an ice bath.

-

The distillation is complete when no more product is observed distilling over.

-

Transfer the distillate to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and the resulting liquid is the purified this compound. Further purification can be achieved by vacuum distillation if required.

| Parameter | Value | Reference |

| Dehydrating Agent | Phthalic Anhydride | [6] |

| Reactant Ratio | 1:1.3 (Nitro alcohol:Anhydride) | [6] |

| Temperature | 180-190 °C (Oil Bath) | [6] |

| Pressure | Vacuum (e.g., 100-120 mmHg) | [6] |

| Typical Yield | ~70% | [6] |

Safety Considerations

-

Nitromethane: Is a high-energy compound and can be explosive, particularly under confinement and at elevated temperatures. Handle with care, avoiding shock and heat.

-

Acetone and Ethanol: Are highly flammable liquids. Ensure all operations are conducted in a well-ventilated fume hood away from ignition sources.

-

Potassium Hydroxide: Is corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phthalic Anhydride: Is an irritant. Avoid inhalation of dust and contact with skin.

-

Vacuum Distillation: Ensure glassware is free of cracks or defects to prevent implosion. Use a safety shield.

This document is intended for informational purposes for trained professionals. All experimental work should be conducted with appropriate safety measures and after a thorough risk assessment.

References

2-Methyl-1-nitroprop-1-ene chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-nitroprop-1-ene is a nitroalkene of significant interest in organic synthesis and potential pharmacological applications. This technical guide provides a detailed overview of its chemical properties, structure, synthesis, and reactivity. Furthermore, it explores the known biological activities of nitroalkenes, focusing on their anti-inflammatory signaling pathways, which may be relevant to the therapeutic potential of this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Properties and Structure

This compound is a nitro-substituted alkene with the molecular formula C₄H₇NO₂.[1] Its chemical structure and key identifying information are presented below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂ | [1][2] |

| Molecular Weight | 101.10 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 1606-30-0 | [1] |

| Density | 1.048 g/cm³ | [1] |

| SMILES | CC(=C--INVALID-LINK--[O-])C | [2] |

| InChIKey | VXMMUDFDTWWSQT-UHFFFAOYSA-N | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Storage Conditions | 2°C - 8°C, in a well-closed container | [1] |

Figure 1: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Henry reaction (nitroaldol condensation) followed by dehydration.

Step 1: Henry Reaction - Synthesis of 2-Methyl-2-nitro-1-propanol

This procedure is adapted from the synthesis of the related compound 2-nitro-2-methyl-1-propanol.[4][5][6]

-

Materials:

-

2-Nitropropane

-

Formaldehyde (as paraformaldehyde or aqueous solution)

-

Basic catalyst (e.g., sodium hydroxide, potassium hydroxide)

-

Ethanol (solvent)

-

Stearic acid or other suitable acid for neutralization

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a cooling bath, combine 2-nitropropane and a catalytic amount of the basic catalyst in ethanol.

-

Slowly add formaldehyde to the stirred mixture while maintaining the temperature between 40-58°C. The molar ratio of 2-nitropropane to formaldehyde should be approximately 1:1.

-

Monitor the pH of the reaction and maintain it between 7 and 11.

-

After the addition is complete, continue stirring for 1-2 hours at the same temperature.

-

Neutralize the reaction mixture with stearic acid to a pH of approximately 4.3.

-

Cool the mixture to induce crystallization of 2-methyl-2-nitro-1-propanol.

-

Isolate the product by filtration and wash with cold ethanol. The product can be further purified by recrystallization.

-

Step 2: Dehydration of 2-Methyl-2-nitro-1-propanol

This procedure is adapted from the dehydration of 2-nitro-1-propanol to 2-nitropropene.[7]

-

Materials:

-

2-Methyl-2-nitro-1-propanol (from Step 1)

-

Phthalic anhydride

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottomed flask equipped for vacuum distillation, combine 2-methyl-2-nitro-1-propanol and phthalic anhydride (in excess, e.g., 1.3 molar equivalents).

-

Heat the mixture under vacuum. The phthalic anhydride will melt, and the dehydration reaction will commence.

-

This compound will distill along with water. Collect the distillate in a receiving flask cooled with an ice bath.

-

Separate the organic layer from the aqueous layer.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

The product can be further purified by vacuum distillation.

-

Figure 2: Logical workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond towards nucleophilic attack.

Michael Addition

Nitroalkenes are excellent Michael acceptors. They readily undergo conjugate addition with a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Diels-Alder Reaction

This compound can act as a dienophile in Diels-Alder reactions. The electron-withdrawing nitro group enhances its reactivity towards electron-rich dienes, leading to the formation of substituted cyclohexene derivatives.

Figure 3: Key reactivity pathways of this compound.

Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of nitroalkenes has been shown to possess significant biological activities, particularly as anti-inflammatory agents.[8][9][10] These effects are primarily mediated through their ability to act as electrophiles and covalently modify key signaling proteins.[11][12]

Anti-inflammatory Signaling

Nitroalkenes have been demonstrated to modulate inflammatory responses through several key signaling pathways:

-

NF-κB Pathway Inhibition: Nitroalkenes can directly alkylate cysteine residues on components of the NF-κB signaling pathway, such as the p65 subunit.[8] This modification can inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

-

Nrf2-Keap1 Pathway Activation: Nitroalkenes can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[10] Nrf2 is a transcription factor that upregulates the expression of antioxidant and cytoprotective genes.

-

MAPK Phosphatase 1 (MKP-1) Induction: Some nitroalkenes have been shown to induce the expression of MKP-1, a phosphatase that dephosphorylates and inactivates MAP kinases, which are involved in pro-inflammatory signaling.[11]

Figure 4: Anti-inflammatory signaling pathways modulated by nitroalkenes.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=C(CH₃)₂ | 140-145 |

| =CHNO₂ | 110-115 |

| -CH₃ | 22-25 |

Source: Predicted values based on typical chemical shifts for similar structures.[13]

Note: Experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound can be found in databases such as PubChem, though direct spectra may require access to specialized resources.[2]

Conclusion

This compound is a versatile chemical entity with well-defined structural and reactive properties. Its synthesis via the Henry reaction and subsequent dehydration is a practical approach for its preparation. The reactivity of its activated double bond makes it a valuable intermediate in organic synthesis. Furthermore, the established anti-inflammatory activities of the broader class of nitroalkenes suggest that this compound may hold therapeutic potential, warranting further investigation into its specific biological effects and mechanisms of action. This guide provides a foundational understanding for researchers and professionals interested in exploring the chemical and biological facets of this compound.

References

- 1. This compound | 1606-30-0 | FM39234 [biosynth.com]

- 2. This compound | C4H7NO2 | CID 96830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 6. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitroalkenes: synthesis, characterization, and effects on macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophilic nitroalkene-tocopherol derivatives: synthesis, physicochemical characterization and evaluation of anti-inflammatory signaling responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitroalkenes Suppress Lipopolysaccharide-Induced Signal Transducer and Activator of Transcription Signaling in Macrophages: A Critical Role of Mitogen-Activated Protein Kinase Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. homework.study.com [homework.study.com]

Spectroscopic Profile of 2-Methyl-1-nitroprop-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Methyl-1-nitroprop-1-ene. Due to the limited availability of published experimental spectra, this document combines reported data with predicted values based on analogous structures to offer a detailed characterization. The information is presented in a structured format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its molecular framework.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₂C- | ~ 2.0 | Singlet | 6H |

| C=CHNO₂ | ~ 7.0 - 7.5 | Singlet | 1H |

¹³C NMR Spectroscopy

PubChem indicates the existence of a ¹³C NMR spectrum for this compound, acquired on a Jeol FX-100 instrument. However, the specific chemical shift values are not provided in the database.[1] Based on the structure and data for analogous compounds like 2-methylprop-1-ene, three distinct carbon signals are expected. The presence of the nitro group will substantially influence the chemical shifts of the carbon atoms in the double bond.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| (CH₃) ₂C- | ~ 20 - 25 |

| (CH₃)₂C = | ~ 140 - 145 |

| C=C HNO₂ | ~ 135 - 140 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific experimental spectrum for this compound is not detailed in the available resources, the key characteristic absorption bands can be predicted. The most notable features will be the strong absorptions corresponding to the nitro group, in addition to the alkene C=C and C-H vibrational modes.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2900 - 3000 | Medium-Strong |

| C=C stretch | ~ 1640 - 1680 | Medium |

| NO₂ asymmetric stretch | ~ 1500 - 1560 | Strong |

| NO₂ symmetric stretch | ~ 1300 - 1360 | Strong |

| =C-H bend | ~ 890 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. GC-MS data for this compound is available from the NIST library via PubChem.[1]

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Weight | 101.1 g/mol | PubChem[1] |

| Major m/z Peaks | 84, 39, 29 | PubChem[1] |

| Total Peaks | 54 | PubChem[1] |

The molecular ion peak [M]⁺ would be expected at m/z 101. The observed top peak at m/z 84 could correspond to the loss of a hydroxyl radical (-OH) from the nitro group and a methyl radical, or other complex fragmentation pathways.

Experimental Protocols

While specific experimental procedures for the spectroscopic analysis of this compound are not published, the following are detailed, generalized methodologies that would be appropriate for obtaining the data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. The addition of a small amount of tetramethylsilane (TMS) can serve as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming : The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp spectral lines.

-

¹H NMR Acquisition : A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectra are referenced to the internal standard.

FT-IR Spectroscopy Protocol

-

Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Spectrum : A background spectrum of the clean, empty sample compartment is recorded. This allows for the subtraction of signals from atmospheric water and carbon dioxide.

-

Sample Spectrum : The prepared sample is placed in the instrument's beam path, and the sample spectrum is acquired.

-

Data Acquisition : The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

-

Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC Separation :

-

Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port, which is heated to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used for the separation of such compounds.

-

Oven Program : A temperature gradient is employed to separate the components of the sample. For example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.

-

Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate.

-

-

MS Detection :

-

Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a standard method for generating fragments.

-

Mass Analysis : The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

Detection : The detector records the abundance of each ion, generating a mass spectrum.

-

-

Data Analysis : The resulting total ion chromatogram (TIC) shows the separated compounds as peaks. The mass spectrum for the peak corresponding to this compound can be analyzed to identify the molecular ion and characteristic fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-Methyl-1-nitroprop-1-ene (CAS 1606-30-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding CAS 1606-30-0. Significant gaps in the toxicological and mechanistic data exist in the public domain. This guide should be used for informational purposes only and not as a substitute for a comprehensive safety assessment.

Introduction

2-Methyl-1-nitroprop-1-ene, identified by the CAS number 1606-30-0, is a nitroalkene of interest in organic synthesis and potentially in biomedical research. Its chemical structure, featuring a conjugated system of a nitro group and a carbon-carbon double bond, makes it a reactive and versatile chemical intermediate. This guide provides a detailed overview of its properties, known hazards, and available experimental information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂ | [1] |

| Molecular Weight | 101.1 g/mol | [1][2] |

| Appearance | Not specified in available literature | |

| Density | 1.048 g/cm³ | [1] |

| Boiling Point | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| XLogP3 | 1.5 | [2] |

Hazards and Safety Information

This compound is classified as a hazardous substance. The available safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is summarized below.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

Precautionary Statements: P261, P270, P271, P301+P312, P304+P340, P330, P501.[1]

Storage: Store at 2°C - 8°C in a well-closed container.[1]

Toxicological Data

No specific quantitative toxicological data (e.g., LD50, LC50) for this compound was found in the publicly available literature. The GHS hazard statements indicate a potential for acute toxicity, but without specific values, a quantitative risk assessment cannot be performed. Studies on structurally related nitroalkenes suggest that the electrophilic nature of the carbon-carbon double bond can lead to covalent adduction with biological nucleophiles, which is a potential mechanism of toxicity. However, direct evidence for this mechanism for this compound is lacking.

| Parameter | Route | Species | Value | Source |

| LD50 | Oral | Rat/Mouse | Not Available | |

| LD50 | Dermal | Rabbit | Not Available | |

| LC50 | Inhalation | Rat | Not Available | |

| Genotoxicity | Not Available | |||

| Carcinogenicity | Not Available | |||

| Reproductive Toxicity | Not Available |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of nitroalkenes is the Henry reaction (also known as the nitroaldol reaction), followed by dehydration.[3][4] For this compound, the synthesis would involve the reaction of 2-methylpropanal with nitroethane in the presence of a base.

General Procedure (based on the Henry Reaction):

-

Reaction Setup: A reaction vessel is charged with 2-methylpropanal and a suitable solvent.

-

Addition of Nitroethane and Base: Nitroethane and a catalytic amount of a base (e.g., an amine base) are added to the solution.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is typically quenched with a weak acid and extracted with an organic solvent.

-

Dehydration: The intermediate β-nitro alcohol is often not isolated but is dehydrated in situ or in a subsequent step, typically under acidic or basic conditions with heating, to yield the final nitroalkene product.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or distillation.

A postulated reaction mechanism involves the nucleophilic attack of the nitronate anion (formed from nitroethane and base) on the carbonyl group of 2-methylpropanal.[1]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

General GC-MS Protocol:

-

Sample Preparation: Samples containing this compound are dissolved in a volatile organic solvent (e.g., hexane or ethyl acetate). If necessary, extraction and cleanup steps are performed to remove interfering matrix components.

-

Injection: A small volume of the prepared sample is injected into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the mixture based on their volatility and affinity for the stationary phase.

-

Mass Spectrometry Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The mass spectrum of the peak corresponding to this compound can be used for its identification by comparing it to a reference spectrum.

References

The Formation of 2-Methyl-1-nitroprop-1-ene: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reaction mechanism for the formation of 2-methyl-1-nitroprop-1-ene, a valuable nitroalkene intermediate in organic synthesis. The document details the underlying chemical principles, provides structured quantitative data from experimental findings, and outlines detailed protocols for its synthesis.

Core Reaction Mechanism: A Two-Step Process

The synthesis of this compound is primarily achieved through a two-step reaction sequence involving a Henry (or nitroaldol) reaction followed by dehydration.[1][2][3][4][5] This process begins with the base-catalyzed carbon-carbon bond formation between a nitroalkane and a ketone.

Step 1: The Henry Reaction (Nitroaldol Addition)

The Henry reaction is analogous to the aldol condensation, where a nitroalkane acts as the nucleophile.[1][6] In the case of this compound synthesis from acetone and nitromethane, the mechanism proceeds as follows:

-

Deprotonation of the Nitroalkane: A base removes an acidic α-proton from nitromethane, forming a resonance-stabilized nitronate anion.[5][6][7][8] The pKa of nitromethane is approximately 10.2, making this deprotonation feasible with a suitable base.

-

Nucleophilic Attack: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of acetone. This results in the formation of a β-nitro alkoxide intermediate.[5][6][7]

-

Protonation: The β-nitro alkoxide is subsequently protonated by the conjugate acid of the base or a proton source in the reaction mixture, yielding the β-nitro alcohol, 2-methyl-2-nitro-1-propanol.[5][6]

Step 2: Dehydration of the β-Nitro Alcohol

The intermediate β-nitro alcohol can often be dehydrated to form the final nitroalkene product, this compound.[1][3][9] This elimination reaction is typically promoted by the presence of a base and can occur under the same conditions as the Henry reaction, especially at elevated temperatures.[3][9] The mechanism of this base-catalyzed dehydration can proceed through an E1cb (Elimination, Unimolecular, conjugate Base) pathway, which is common for substrates with an acidic proton and a poor leaving group.

-

Deprotonation: A base removes the acidic proton on the carbon bearing the nitro group, forming a carbanion (nitronate).

-

Elimination: The lone pair of electrons on the carbanion facilitates the elimination of the hydroxyl group to form the alkene.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Reactants | Acetone, Nitromethane | [10] |

| Catalyst | Basic catalyst (e.g., n-butylamine) | [8] |

| Molecular Formula | C4H7NO2 | [11][12] |

| Molecular Weight | 101.10 g/mol | [11][12] |

| CAS Number | 1606-30-0 | [11][12] |

| Density | 1.048 g/cm³ | [11] |

| Storage Temperature | 2°C - 8°C | [11] |

Experimental Protocols

General Protocol for the Synthesis of this compound:

-

Reaction Setup: To a solution of acetone in a suitable solvent (e.g., acetic acid), add nitromethane.

-

Catalyst Addition: Slowly add a basic catalyst, such as n-butylamine, to the mixture.

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature. For the dehydration to occur in situ, the reaction may be heated.[3]

-

Workup: After the reaction is complete (monitored by techniques like TLC or GC), the mixture is poured into ice water to precipitate the product.

-

Purification: The crude product is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).[13]

Visualizing the Reaction Pathway and Workflow

To further elucidate the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Caption: Reaction mechanism for the formation of this compound.

Caption: Generalized experimental workflow for the synthesis.

References

- 1. Henry Reaction [organic-chemistry.org]

- 2. Nitroalkene - Wikipedia [en.wikipedia.org]

- 3. Henry Reaction - Common Conditions [commonorganicchemistry.com]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. redalyc.org [redalyc.org]

- 11. This compound | 1606-30-0 | FM39234 [biosynth.com]

- 12. This compound | C4H7NO2 | CID 96830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 2-Methyl-1-nitroprop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methyl-1-nitroprop-1-ene is a valuable nitroalkene intermediate in organic synthesis. Its reactivity, which makes it a useful building block, also contributes to its inherent instability. This guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for this compound. It addresses thermal, photochemical, and chemical stability, drawing on data from related nitro-compounds where specific information is limited. Detailed protocols for handling and storage are provided to ensure the compound's integrity and the safety of laboratory personnel.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. While extensive experimental data is not always available, a combination of supplier information and computational predictions provides a useful starting point.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂ | Biosynth[1] |

| Molecular Weight | 101.1 g/mol | Biosynth[1] |

| CAS Number | 1606-30-0 | Biosynth[1] |

| Density | 1.048 g/cm³ | Biosynth[1] |

| SMILES | CC(=C--INVALID-LINK--[O-])C | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

Stability Profile

The stability of this compound is influenced by temperature, light, and the presence of other chemical agents. As a conjugated nitroalkene, it is susceptible to various degradation pathways.

Thermal Stability

Key Considerations:

-

Avoid high temperatures.

-

Be aware that impurities can reduce thermal stability.[5]

-

The decomposition of nitroalkanes can be complex, sometimes showing multiple peaks in DSC thermograms, which may indicate the formation of various decomposition products or polymerization.[3]

Photochemical Stability

Conjugated systems, such as the one present in this compound, are often susceptible to photochemical reactions, including (E)-(Z) isomerization and cycloadditions.[6] Recent research has highlighted the use of visible light to mediate reactions of nitroalkenes, indicating their reactivity under light exposure.[7] To maintain the integrity of the compound, it should be protected from light.

Key Considerations:

-

Store in amber vials or other light-blocking containers.

-

Minimize exposure to ambient and UV light during handling.

Chemical Stability and Reactivity

This compound is described as a labile molecule.[1] As a conjugated nitroalkene, it is a good Michael acceptor and a reactive dienophile in Diels-Alder reactions.[8][9] This reactivity makes it susceptible to degradation in the presence of nucleophiles, acids, and bases.

-

Nucleophiles: Reacts readily with various nucleophiles via Michael addition.[8]

-

Polymerization: The electron-deficient nature of the double bond makes it prone to anionic polymerization, which can be initiated by bases or nucleophiles.

-

Hydrolysis: While specific data on the hydrolytic stability is unavailable, the presence of the nitro group can influence the reactivity of the alkene, and conditions of extreme pH should be avoided.

Recommended Storage and Handling Protocols

Given the compound's thermal and chemical lability, strict adherence to proper storage and handling protocols is mandatory.

Recommended Storage Conditions

Most suppliers recommend storing this compound at refrigerated temperatures.[1][10] For long-term storage, the following conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | To minimize thermal degradation and potential polymerization.[1][11] |

| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reactions with atmospheric moisture.[12] |

| Container | Tightly sealed, amber glass vial | To protect from light and prevent contamination.[1] |

| Location | A cool, dry, well-ventilated area away from incompatible materials and ignition sources. | To ensure safety and stability.[12][13] |

Experimental Protocol: Safe Handling and Dispensing

This protocol outlines the steps for safely handling this compound in a research setting.

Materials:

-

This compound stored under recommended conditions.

-

Inert gas source (Argon or Nitrogen).

-

Dry, clean syringes and needles.

-

Appropriate personal protective equipment (PPE): safety goggles, lab coat, compatible gloves.

-

Fume hood.

Procedure:

-

Preparation: Ensure the fume hood is functioning correctly. Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Inert Atmosphere: Purge a clean, dry reaction vessel with an inert gas.

-

Dispensing: Using a syringe, carefully pierce the septum of the storage container and withdraw the desired amount of the compound.

-

Transfer: Dispense the liquid into the reaction vessel under a positive pressure of inert gas.

-

Cleanup: Immediately quench any residual material on the syringe or needle with a suitable solvent.

-

Storage: Tightly reseal the storage container, purge the headspace with inert gas if possible, and return it to the recommended refrigerated storage.

Visualizing Stability and Reactivity

Potential Degradation Pathways

The following diagram illustrates the primary chemical reactivity pathways that can lead to the degradation of this compound.

Caption: Potential reactivity pathways for this compound.

Recommended Storage Workflow

This diagram outlines the recommended workflow for receiving, handling, and storing this compound to maintain its quality and ensure safety.

Caption: Recommended workflow for handling and storage.

Conclusion

This compound is a reactive and labile compound that requires careful handling and storage to prevent degradation and ensure laboratory safety. The primary stability concerns are its susceptibility to thermal decomposition, photochemical reactions, and reactions with nucleophiles leading to polymerization or other transformations. By adhering to the recommended storage conditions of refrigeration, protection from light, and use of an inert atmosphere, researchers can maintain the compound's integrity for synthetic applications. The protocols and workflows provided in this guide are intended to offer a framework for the safe and effective use of this compound in a research and development setting.

References

- 1. This compound | 1606-30-0 | FM39234 [biosynth.com]

- 2. This compound | C4H7NO2 | CID 96830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Syntheses and Selected Reductions of Conjugated Nitroalkenes - Varma & Kabalka - [www.rhodium.ws] [erowid.org]

- 9. Nitroalkene - Wikipedia [en.wikipedia.org]

- 10. usbio.net [usbio.net]

- 11. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 12. content.labscoop.com [content.labscoop.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electrophilicity of 2-Methyl-1-nitroprop-1-ene for Researchers, Scientists, and Drug Development Professionals

An authoritative guide on the synthesis, electronic properties, and reactivity of 2-methyl-1-nitroprop-1-ene, a versatile building block in modern organic synthesis and potential precursor in pharmaceutical development.

Introduction

This compound is a conjugated nitroalkene that has garnered significant interest in organic synthesis due to its pronounced electrophilic character. The presence of the electron-withdrawing nitro group in conjugation with the carbon-carbon double bond renders the β-carbon atom highly susceptible to nucleophilic attack. This inherent reactivity makes this compound a valuable Michael acceptor and a dienophile in various carbon-carbon and carbon-heteroatom bond-forming reactions, including Michael additions and cycloadditions. This technical guide provides a comprehensive overview of the electrophilicity of this compound, including its synthesis, quantitative reactivity data, detailed experimental protocols for its key reactions, and its potential applications in the realm of drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, handling, and characterization in a laboratory setting.[1]

| Property | Value |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol |

| CAS Number | 1606-30-0 |

| Appearance | Not specified, likely a liquid |

| Density | 1.048 g/cm³[2] |

| Boiling Point | Not specified |

| Storage Temperature | 2°C - 8°C[2] |

| Spectroscopic Data | Key Features |

| ¹³C NMR | Data available on PubChem[1] |

| GC-MS | Mass spectrum available on PubChem[1] |

| IR Spectrum | Data available on PubChem[1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Henry (nitroaldol) reaction between isobutyraldehyde and a suitable nitroalkane, typically nitromethane or nitroethane, followed by dehydration of the resulting β-nitro alcohol.[3]

Experimental Protocol: Synthesis via Henry Condensation and Dehydration

This protocol is a representative procedure adapted from general methods for the synthesis of nitroalkenes.[3][4]

Materials:

-

Isobutyraldehyde

-

Nitromethane

-

A base catalyst (e.g., sodium hydroxide, potassium carbonate, or an amine like n-butylamine)[5]

-

A dehydrating agent (e.g., acetic anhydride, phthalic anhydride, or methanesulfonyl chloride)

-

An appropriate solvent (e.g., methanol, ethanol, or tetrahydrofuran)

-

Hydrochloric acid (for neutralization)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware and purification apparatus (distillation or chromatography)

Procedure:

-

Nitroaldol Condensation:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutyraldehyde (1 equivalent) in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add nitromethane (1-1.2 equivalents) to the stirred solution.

-

A solution of the base catalyst (catalytic amount) in the same solvent is then added dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

-

Carefully neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude β-nitro alcohol.

-

-

Dehydration:

-

Dissolve the crude β-nitro alcohol in a suitable solvent (e.g., dichloromethane or toluene).

-

Add the dehydrating agent (e.g., acetic anhydride with a catalytic amount of sodium acetate, or methanesulfonyl chloride in the presence of triethylamine) at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Synthesis of this compound.

Electrophilicity and Reactivity

The electrophilic nature of this compound is a direct consequence of the electronic effects of the nitro group. The strong -I (inductive) and -M (mesomeric) effects of the nitro group withdraw electron density from the double bond, creating a partial positive charge on the β-carbon. This makes it a prime target for attack by a wide range of nucleophiles.

Computational Insights

A computational study utilizing Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory on the [3+2] cycloaddition reaction between this compound and (Z)-C-aryl-N-phenylnitrones provides quantitative insight into its electrophilicity. The study classifies this compound as a strong electrophile , with a calculated global electrophilicity index (ω) greater than 2 eV. The analysis of the local electrophilicity confirms that the β-carbon atom of the nitroalkene is the most electrophilic center , which dictates the regioselectivity of its reactions.

Key Reactions and Mechanisms

The high electrophilicity of this compound allows it to participate in a variety of important synthetic transformations.

The Michael addition, or conjugate addition, is a cornerstone reaction for nitroalkenes.[3] In this reaction, a nucleophile adds to the β-carbon of the nitroalkene. A wide array of nucleophiles, including carbanions (from malonates, β-ketoesters, etc.), enamines, organocuprates, and heteroatomic nucleophiles like amines and thiols, can be employed.

General Mechanism of Michael Addition.

Experimental Protocol: Aza-Michael Addition of an Amine

This is a general procedure for the aza-Michael addition of an amine to an activated alkene, which can be adapted for this compound.[6]

Materials:

-

This compound

-

A primary or secondary amine (e.g., diethylamine, benzylamine)[6]

-

A suitable solvent (e.g., methanol, tetrahydrofuran, or a green solvent like PEG-400)[6]

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

-

Add the amine (1-1.2 equivalents) to the solution.

-

The reaction can often proceed at room temperature, but gentle heating (e.g., 50-70°C) may be required to accelerate the reaction.[6]

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting β-amino nitro compound by column chromatography on silica gel or distillation under reduced pressure.

Experimental Protocol: Thia-Michael Addition of a Thiol

This is a representative protocol for the thia-Michael addition of a thiol, which is typically a very efficient reaction with nitroalkenes.[7]

Materials:

-

This compound

-

A thiol (e.g., thiophenol, benzyl thiol)

-

A base catalyst (e.g., triethylamine, DBU) is often used in catalytic amounts.

-

A suitable solvent (e.g., dichloromethane, THF)

Procedure:

-

Dissolve this compound (1 equivalent) and the thiol (1-1.1 equivalents) in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of the base to the stirred solution.

-

The reaction is typically exothermic and proceeds rapidly at room temperature.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.

This compound can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, azides, and nitrile oxides. These reactions are powerful methods for the construction of five-membered heterocyclic rings. The aforementioned DFT study on the reaction with nitrones indicates that these cycloadditions are polar processes with asynchronous transition states.

Experimental Workflow for [3+2] Cycloaddition.

Relevance in Drug Development

While direct applications of this compound in marketed drugs are not widely documented, its structural motifs and reactivity patterns are highly relevant to pharmaceutical synthesis. The nitroalkene moiety is a versatile precursor to various functional groups that are prevalent in bioactive molecules.

Precursor to Chiral Amines

The products of Michael additions to this compound, which are γ-nitro compounds, can be readily reduced to the corresponding primary amines. This provides a straightforward route to chiral amines, which are ubiquitous in pharmaceuticals. For instance, the structurally related 1-phenyl-2-nitropropene is a well-known precursor in the synthesis of amphetamine, a drug used to treat ADHD and narcolepsy.[5][8][9] The reduction of the nitro group and the double bond in 1-phenyl-2-nitropropene yields 1-phenyl-2-aminopropane (amphetamine).[5]

Synthesis of Heterocyclic Scaffolds

As demonstrated in cycloaddition reactions, this compound can be used to construct heterocyclic ring systems. These scaffolds are fundamental components of a vast number of drugs. The ability to introduce substituents with stereochemical control during these reactions is particularly valuable in medicinal chemistry.

"Magic Methyl" Effect

The presence of the gem-dimethyl group on the double bond of this compound is also of interest from a medicinal chemistry perspective. The introduction of methyl groups, particularly gem-dimethyl groups, can have profound effects on the pharmacological properties of a molecule, a phenomenon often referred to as the "magic methyl" effect. These effects can include increased metabolic stability, improved binding affinity to a biological target, and altered pharmacokinetic profiles. Therefore, incorporating the this compound fragment into a drug discovery program could be a strategic approach to modulate the properties of lead compounds.

Conclusion

This compound is a highly electrophilic building block with significant potential in organic synthesis. Its facile preparation and versatile reactivity in Michael additions and cycloaddition reactions make it a valuable tool for the construction of complex molecular architectures. The products derived from its reactions, particularly chiral amines and functionalized heterocycles, are of considerable interest in the field of drug development. The computational and experimental data presented in this guide underscore the predictable and controllable nature of its electrophilicity, providing a solid foundation for its application in both academic research and industrial pharmaceutical synthesis. Further exploration of the asymmetric transformations of this compound is likely to uncover new and efficient routes to valuable chiral molecules with potential therapeutic applications.

References

- 1. This compound | C4H7NO2 | CID 96830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1606-30-0 | FM39234 [biosynth.com]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-Methyl-1-nitroprop-1-ene in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1-nitroprop-1-ene. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on a qualitative assessment based on fundamental chemical principles, detailed experimental protocols for determining solubility, and suitable analytical methods for quantification.

Introduction to this compound

This compound is an unsaturated nitroalkene with the chemical formula C₄H₇NO₂. Its molecular structure, featuring a polar nitro group attached to a nonpolar hydrocarbon backbone, dictates its solubility behavior in various organic solvents. Understanding these properties is crucial for its application in organic synthesis, reaction kinetics, purification processes, and potential development in medicinal chemistry.

Qualitative Solubility Assessment

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of this compound. The polarity of the solute and solvent are the primary determinants of miscibility. The structure of this compound contains both a polar functional group (the nitro group, -NO₂) and a nonpolar hydrocarbon component (the isobutylene fragment). This amphiphilic nature suggests a varied solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | These solvents can engage in dipole-dipole interactions with the polar nitro group of the solute, leading to effective solvation. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the oxygen atoms of the nitro group. However, the nonpolar hydrocarbon portion of the solute may slightly reduce miscibility compared to smaller, more polar solutes. |

| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | High | These solvents offer a balance of polarity that can effectively solvate both the polar nitro group and the nonpolar hydrocarbon backbone of the molecule. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic rings of these solvents can interact with the nonpolar part of the solute via van der Waals forces. The polar nitro group, however, is not well-solvated, limiting overall solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The primary interactions are weak van der Waals forces between the nonpolar solvent and the hydrocarbon part of the solute. The energetic penalty of disrupting the solvent structure to accommodate the polar nitro group is high. |

| Aqueous | Water | Very Low/Insoluble | The significant nonpolar hydrocarbon character of the molecule outweighs the polarity of the nitro group, leading to poor solubility in water. |

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[1][2] This protocol outlines the steps to accurately measure the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid or liquid)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, GC, or HPLC)

3.2. Procedure

-

Preparation: Add an excess amount of this compound to a pre-determined volume of the selected solvent in a glass vial. The presence of undissolved solute is essential to ensure a saturated solution at equilibrium.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To ensure complete removal of undissolved solute, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette. For further purification, pass the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (see Section 4).

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Analytical Methods for Quantification

The accurate quantification of this compound in the saturated solution is a critical step. Due to the presence of a nitro group and a carbon-carbon double bond, the compound is a chromophore, making it suitable for UV-Vis spectroscopy. Chromatographic methods like GC and HPLC are also excellent choices for their selectivity and sensitivity.

4.1. UV-Vis Spectroscopy

-

Principle: This method relies on the absorption of ultraviolet or visible light by the analyte.[3][4] The absorbance is directly proportional to the concentration, as described by the Beer-Lambert law.

-

Methodology:

-

Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent by scanning a dilute solution across the UV spectrum.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the λ_max to generate a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the appropriately diluted sample of the saturated solution and determine its concentration using the calibration curve.

-

4.2. Gas Chromatography (GC)

-

Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a column.[5][6] It is well-suited for volatile and semi-volatile compounds.

-

Methodology:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity towards nitrogen-containing compounds.

-

Column: A capillary column with a suitable stationary phase (e.g., DB-5ms).

-

Calibration: Prepare a series of standard solutions containing this compound and a suitable internal standard (a non-interfering compound added at a constant concentration to all standards and samples).

-

Analysis: Inject the standards and the diluted saturated solution (containing the internal standard) into the GC.

-

Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration. Determine the concentration of the sample from this curve.

-

4.3. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[7][8] It is a highly versatile and robust technique.

-

Methodology:

-

Instrumentation: An HPLC system with a UV-Vis detector.

-

Column: A reversed-phase C18 column is generally a good starting point.

-

Mobile Phase: An isocratic or gradient mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile or methanol). The exact composition must be optimized to achieve good separation and peak shape.

-

Calibration: Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve of peak area versus concentration.

-

Analysis: Inject the diluted saturated solution and measure the peak area corresponding to this compound.

-

Quantification: Determine the concentration of the sample from the calibration curve.

-

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 4. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 5. teledynelabs.com [teledynelabs.com]

- 6. agilent.com [agilent.com]

- 7. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

Theoretical Calculations on the Structure of 2-Methyl-1-nitroprop-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approach to elucidating the molecular structure and properties of 2-Methyl-1-nitroprop-1-ene. Due to the limited availability of specific experimental and theoretical data for this compound in publicly accessible literature, this document outlines a robust computational methodology based on well-established quantum chemical methods for the analysis of related nitroalkenes. The guide details a proposed computational protocol, presents illustrative quantitative data in a structured format, and visualizes the workflow, serving as a blueprint for future in silico studies of this compound and similar molecules. The presented data is hypothetical and intended to exemplify the expected outcomes of such a study.

Introduction

This compound is a conjugated nitroalkene of interest in organic synthesis.[1][2][3][4] The reactivity and potential biological activity of nitroalkenes are intrinsically linked to their molecular structure, including bond lengths, bond angles, and electronic properties.[5] Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the structure and properties of small organic molecules at the atomic level.[6][7][8] Such studies can provide valuable insights that complement and guide experimental work.

This guide outlines a proposed theoretical study on this compound, focusing on geometry optimization, vibrational frequency analysis, and the determination of key electronic properties. The methodologies described are based on common practices in computational chemistry for the study of nitro compounds.[9][10][11][12]

Proposed Computational Methodology

The following section details the proposed computational protocol for the theoretical analysis of this compound.

Software

All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or NWChem.[8]

Level of Theory

Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for systems of this size.[8] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a suitable choice that has been successfully applied to the study of other nitro compounds.[9][10][11]

Basis Set

A Pople-style basis set, such as 6-311+G(d,p), is proposed. This basis set provides a good description of the electronic structure, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (+) to accurately model lone pairs and anions.

Geometry Optimization

A full geometry optimization of the this compound molecule would be performed in the gas phase to locate the minimum energy structure on the potential energy surface. The convergence criteria for the optimization would be set to the software's default "tight" or "very tight" settings to ensure a well-converged geometry.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis would be carried out at the same level of theory. This calculation serves two purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra of the molecule. The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental data.[9]

Illustrative Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the proposed theoretical calculations on this compound. This data is for illustrative purposes only.

Table 1: Predicted Geometrical Parameters

| Parameter | Atom(s) | Predicted Value |

| Bond Length | C1=C2 | 1.34 Å |

| C2-C3 | 1.51 Å | |

| C2-C4 | 1.51 Å | |

| C1-N | 1.48 Å | |

| N-O1 | 1.22 Å | |

| N-O2 | 1.22 Å | |

| Bond Angle | C1=C2-C3 | 121.5° |

| C1=C2-C4 | 120.5° | |

| C3-C2-C4 | 118.0° | |

| C2=C1-N | 123.0° | |

| O1-N-O2 | 125.0° | |

| Dihedral Angle | C3-C2=C1-N | 180.0° |

Table 2: Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹, scaled) | Intensity (km/mol) | Assignment |

| ~3100 | Low | C-H stretch (vinyl) |

| ~2950 | Medium | C-H stretch (methyl, asymmetric) |

| ~2870 | Medium | C-H stretch (methyl, symmetric) |

| ~1650 | High | C=C stretch |

| ~1520 | Very High | NO₂ asymmetric stretch |

| ~1350 | Very High | NO₂ symmetric stretch |

| ~1450 | Medium | CH₃ deformation |

| ~850 | Medium | C-N stretch |

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the proposed theoretical study.

Caption: Computational workflow for the theoretical analysis of this compound.

Caption: Connectivity of atoms in this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical methodology for the structural and vibrational analysis of this compound using Density Functional Theory. While the presented quantitative data is illustrative, the detailed protocol provides a solid foundation for researchers to conduct in silico investigations of this molecule. The insights gained from such theoretical studies are crucial for understanding the fundamental properties of this compound and can significantly aid in the design and development of new chemical entities in the fields of medicinal chemistry and materials science. Future work should focus on performing these calculations and comparing the theoretical predictions with experimental data as it becomes available.

References

- 1. sci-rad.com [sci-rad.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Methods Applied to the Study of the Structure, Spectra, and Reactivity of Small Organic Molecules - UWDC - UW-Madison Libraries [search.library.wisc.edu]

- 7. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. A theoretical study on the vibrational spectra and thermodynamic properties for the nitro derivatives of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Nitroalkene: A Technical Guide to the Discovery and First Synthesis of 2-Methyl-1-nitroprop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and first synthesis of the versatile nitroalkene, 2-Methyl-1-nitroprop-1-ene. The synthesis proceeds through a two-step pathway initiated by a Henry reaction between isobutyraldehyde and nitromethane, yielding the intermediate 2-methyl-1-nitro-2-propanol. Subsequent dehydration of this nitro alcohol affords the target compound. This document details the seminal work in this area, provides representative experimental protocols for each synthetic step, and presents key quantitative data in a structured format. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations.

Discovery and Historical Context

The first systematic preparation of aliphatic nitro-olefins, including this compound, was reported by G. D. Buckley and C. W. Scaife in their 1947 publication in the Journal of the Chemical Society.[1] Their work established a general method for the synthesis of these compounds through the dehydration of 2-nitro-alcohols. This foundational research provided the chemical community with access to a new class of reactive intermediates. The synthesis of the precursor 2-nitro-alcohols is achieved via the Henry reaction, a classic carbon-carbon bond-forming reaction discovered by Louis Henry in 1895, which involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₂ | [2][3] |

| Molecular Weight | 101.10 g/mol | [2][3] |

| CAS Number | 1606-30-0 | [2][3] |

| Density | 1.048 g/cm³ | [2] |

| Storage Temperature | 2°C - 8°C | [2] |

Synthesis Pathway

The synthesis of this compound is a two-step process:

-

Henry Reaction: Isobutyraldehyde (2-methylpropanal) reacts with nitromethane in the presence of a base to form 2-methyl-1-nitro-2-propanol.

-

Dehydration: The resulting 2-methyl-1-nitro-2-propanol is dehydrated to yield this compound.